Cinepazide

Description

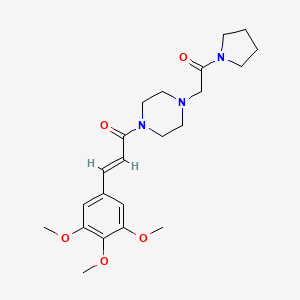

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O5/c1-28-18-14-17(15-19(29-2)22(18)30-3)6-7-20(26)25-12-10-23(11-13-25)16-21(27)24-8-4-5-9-24/h6-7,14-15H,4-5,8-13,16H2,1-3H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUDFXMNPQNBDU-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC(=O)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCN(CC2)CC(=O)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901112229 | |

| Record name | 2-Propen-1-one, 1-[4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl]-3-(3,4,5-trimethoxyphenyl)-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901112229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88197-48-2, 23887-46-9 | |

| Record name | 2-Propen-1-one, 1-[4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl]-3-(3,4,5-trimethoxyphenyl)-, (2E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88197-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinepazide [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023887469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinepazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12123 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Propen-1-one, 1-[4-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl]-3-(3,4,5-trimethoxyphenyl)-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901112229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinepazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINEPAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67Y4P5C84X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pharmacological Profile of Cinepazide: A Technical Overview of its Vasodilator Action

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Cinepazide is a multifaceted vasodilator agent primarily utilized in the management of cardiovascular and cerebrovascular ischemic conditions. Its therapeutic effect is not attributed to a single mechanism but rather a synergistic combination of actions on vascular smooth muscle and blood components. This technical guide delineates the pharmacological profile of this compound, focusing on its mechanisms of vasodilation. It consolidates available data on its molecular interactions, signaling pathways, and clinical applications, particularly in acute ischemic stroke. While extensive clinical use, especially in China, has substantiated its efficacy, specific quantitative biochemical data such as IC50 values and binding affinities are not widely reported in publicly accessible literature. This document aims to provide a comprehensive overview based on existing preclinical and clinical evidence.

Introduction

This compound, a piperazine derivative, has been recognized for its potent vasodilator properties and is clinically applied in the treatment of various vascular insufficiencies, including cerebral and peripheral vascular diseases.[1][2] Initially developed in the 1970s, its injectable formulation is now a significant therapeutic option in certain regions for conditions like acute ischemic stroke.[2][3] The primary pharmacological goal of this compound is to enhance blood flow to ischemic tissues, thereby improving oxygen and nutrient delivery and protecting against cellular damage.[1] This is achieved through a complex interplay of several mechanisms, distinguishing it from vasodilators with a single target.

Core Mechanisms of Vasodilation

This compound's vasodilator effect stems from at least three synergistic molecular actions: weak calcium channel blockade, phosphodiesterase (PDE) inhibition, and potentiation of endogenous adenosine.

Calcium Channel Blockade

This compound acts as a mild or weak calcium antagonist.[4][5][6] It inhibits the transmembrane influx of Ca²⁺ into vascular smooth muscle cells.[4][7] The influx of extracellular calcium is a critical step for the contraction of these muscle cells.[8][9] By reducing intracellular calcium concentration, this compound leads to the relaxation of the vascular musculature, resulting in vasodilation, reduced vascular resistance, and increased blood flow.[7][8]

The signaling pathway for this mechanism is illustrated below.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. researchgate.net [researchgate.net]

- 3. Adenosine A2A Receptors in Psychopharmacology: Modulators of Behavior, Mood and Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Pharmacodynamic study of a new vasodilatator, this compound maleate. II. Action on general and cardiac hemodynamics, respiration and diuresis. Local anesthetic action and effect on the autonomic nervous system. Prolonged toxicity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Effects of this compound Maleate in Conjunction with Edaravone on Cerebral Blood Flow and Neurofunctional Parameters in Individuals with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular determinants of drug binding and action on L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. [The effects of this compound on cerebral circulation (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Multiple comparison procedure and modeling: a versatile tool for evaluating dose-response relationships in veterinary pharmacology - a case study with furosemide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Cinepazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of the vasodilator drug, cinepazide. It details the historical context of its development, explores various synthetic pathways with a focus on a representative multi-step synthesis and a "one-pot" approach, and elucidates its multifaceted pharmacological effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data, and visual representations of key processes.

Discovery and Historical Context

This compound was first discovered in 1969 by scientists at Laboratoires Delalande, which is now a part of Sanofi.[1] Their research was focused on exploring the therapeutic potential of substituted cinnamoyl-piperazine compounds. Following its discovery, this compound was introduced to the market in 1976 under the trade name Vasodistal. It was initially indicated for the treatment of a range of conditions including heart failure, balance disorders, cerebrovascular disease, and vascular complications associated with diabetes.[1]

However, the clinical use of this compound was later met with challenges. In 1988, it was withdrawn from the Spanish market due to the risk of agranulocytosis, a serious blood disorder.[1] This led to the addition of warnings to its labeling in other countries where it was available. Subsequently, it was withdrawn from the French market in 1992.[1] Despite these setbacks in Europe, an injectable form of this compound maleate was introduced in China in 2002 by Sihuan Pharmaceutical and has been used for the treatment of cardiovascular and cerebrovascular diseases, as well as peripheral vascular diseases.[1]

Chemical Properties

This compound is an organic compound belonging to the class of cinnamic acids and their derivatives.[2] Its chemical structure consists of a substituted cinnamoyl group linked to a piperazine ring, which is further substituted with a pyrrolidinylacetyl group.

| Property | Value | Source |

| IUPAC Name | (2E)-1-{4-[2-Oxo-2-(1-pyrrolidinyl)ethyl]-1-piperazinyl}-3-(3,4,5-trimethoxyphenyl)-2-propen-1-one | [1] |

| Molecular Formula | C₂₂H₃₁N₃O₅ | [1][3] |

| Molar Mass | 417.506 g·mol⁻¹ | [1] |

| CAS Number | 23887-46-9 | [1] |

| Appearance | White crystalline powder |

Synthesis of this compound

Several synthetic routes for this compound have been developed and patented. This guide details a common multi-step synthesis and a more streamlined "one-pot" method.

Multi-Step Synthesis

A frequently cited synthetic pathway involves a four-step process starting from the commercially available 3,4,5-trimethoxybenzaldehyde, with an overall yield of approximately 51%.[4]

Experimental Protocol: Multi-Step Synthesis of this compound

Step 1: Synthesis of 3,4,5-Trimethoxycinnamic acid

-

Reactants: 3,4,5-trimethoxybenzaldehyde, Malonic acid, Pyridine, Piperidine.

-

Procedure: A mixture of 3,4,5-trimethoxybenzaldehyde and malonic acid in pyridine is heated in the presence of a catalytic amount of piperidine. The reaction mixture is refluxed for a specified period, cooled, and then poured into a solution of hydrochloric acid to precipitate the product. The resulting solid is filtered, washed with water, and dried to yield 3,4,5-trimethoxycinnamic acid.

-

Quantitative Data:

Parameter Value Molar Ratio (Benzaldehyde:Malonic Acid) 1:1.5 Reaction Temperature 100-110 °C Reaction Time 4-6 hours | Yield | ~90% |

Step 2: Synthesis of 3,4,5-Trimethoxycinnamoyl chloride

-

Reactants: 3,4,5-Trimethoxycinnamic acid, Thionyl chloride.

-

Procedure: 3,4,5-Trimethoxycinnamic acid is treated with an excess of thionyl chloride and refluxed until the reaction is complete. The excess thionyl chloride is removed by distillation under reduced pressure to obtain the crude 3,4,5-trimethoxycinnamoyl chloride, which can be used in the next step without further purification.

-

Quantitative Data:

Parameter Value Molar Ratio (Cinnamic acid:Thionyl chloride) 1:2 Reaction Temperature 70-80 °C Reaction Time 2-3 hours | Yield | ~95% |

Step 3: Synthesis of 1-(Chloroacetyl)pyrrolidine

-

Reactants: Pyrrolidine, Chloroacetyl chloride, Dichloromethane.

-

Procedure: To a cooled solution of pyrrolidine in dichloromethane, chloroacetyl chloride is added dropwise with stirring. The reaction is exothermic and the temperature should be maintained below 10 °C. After the addition is complete, the mixture is stirred at room temperature for a few hours. The reaction mixture is then washed with water and a dilute solution of sodium bicarbonate. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to give 1-(chloroacetyl)pyrrolidine.

-

Quantitative Data:

Parameter Value Molar Ratio (Pyrrolidine:Chloroacetyl chloride) 1:1.1 Reaction Temperature 0-10 °C Reaction Time 2-4 hours | Yield | ~85% |

Step 4: Synthesis of this compound

-

Reactants: 1-(Chloroacetyl)pyrrolidine, Piperazine, 3,4,5-Trimethoxycinnamoyl chloride, Dichloromethane, Triethylamine.

-

Procedure: A solution of 1-(chloroacetyl)pyrrolidine in dichloromethane is added to a mixture of piperazine and triethylamine in dichloromethane. The mixture is stirred for several hours at room temperature. Then, a solution of 3,4,5-trimethoxycinnamoyl chloride in dichloromethane is added dropwise. The reaction mixture is stirred overnight at room temperature. The mixture is then washed with water and brine. The organic layer is dried and the solvent is evaporated. The crude product is purified by column chromatography or recrystallization to afford this compound.

-

Quantitative Data:

Parameter Value Molar Ratio (Piperazine:Chloroacetylpyrrolidine:Cinnamoyl chloride) 2:1:1 Reaction Temperature Room Temperature Reaction Time 12-16 hours | Yield | ~70% |

"One-Pot" Synthesis

A more efficient approach involves a "one-pot" synthesis which simplifies the procedure by avoiding the isolation of intermediates.

Experimental Protocol: "One-Pot" Synthesis of this compound Maleate

-

Reactants: trans-3,4,5-Trimethoxycinnamic acid, Carboxyl activator (e.g., ethyl chloroformate), Organic base (e.g., triethylamine), 1-[(1-Pyrrolidinylcarbonyl)methyl]piperazine, Dichloromethane, Maleic acid, Ethanol.

-

Procedure: trans-3,4,5-Trimethoxycinnamic acid is dissolved in dichloromethane along with an organic base. The solution is cooled, and a carboxyl activator such as ethyl chloroformate is added. After a short activation period, 1-[(1-pyrrolidinylcarbonyl)methyl]piperazine is added to the reaction mixture. The reaction is allowed to proceed to completion at a controlled temperature. The resulting this compound free base is then isolated. To obtain the maleate salt, the free base is dissolved in ethanol and treated with a solution of maleic acid in ethanol. The this compound maleate precipitates and is collected by filtration.[5]

-

Quantitative Data:

Parameter Value Reaction Temperature (Activation) -10 °C Reaction Temperature (Amidation) Room Temperature | Overall Yield | High |

Caption: Synthetic pathways for this compound.

Mechanism of Action

This compound exerts its pharmacological effects through multiple mechanisms, primarily acting as a vasodilator. Its actions are attributed to its ability to modulate calcium channels, potentiate adenosine signaling, and potentially inhibit phosphodiesterase.[6][7][8][9]

Calcium Channel Blockade

This compound is classified as a weak calcium channel blocker.[9] By inhibiting the influx of extracellular calcium ions (Ca²⁺) into vascular smooth muscle cells, it reduces the intracellular calcium concentration.[6][7] This leads to the relaxation of the smooth muscle, resulting in vasodilation and a decrease in peripheral vascular resistance.

Potentiation of Adenosine A₂ Receptors

This compound appears to potentiate the effects of endogenous adenosine at A₂ adenosine receptors.[1] Activation of A₂A receptors on vascular smooth muscle cells leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation and vasodilation.

Phosphodiesterase (PDE) Inhibition

Some evidence suggests that this compound may also act as a phosphodiesterase (PDE) inhibitor.[8] By inhibiting PDE, the enzyme responsible for the breakdown of cAMP, this compound can further increase intracellular cAMP levels, augmenting the vasodilatory effects initiated by adenosine receptor activation.

Anti-thrombotic and Neuroprotective Effects

In addition to its vasodilatory properties, this compound has been shown to exhibit anti-thrombotic effects by inhibiting platelet aggregation.[7][8] It also possesses neuroprotective properties, which may be beneficial in the context of ischemic stroke.[6]

References

- 1. What is this compound Maleate used for? [synapse.patsnap.com]

- 2. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]

- 3. researchgate.net [researchgate.net]

- 4. Calcium channel blockers - Mayo Clinic [mayoclinic.org]

- 5. Retrograde adenosine/A2A receptor signaling facilitates excitatory synaptic transmission and seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound Maleate? [synapse.patsnap.com]

- 7. Item - Concise and Efficient Synthesis of this compound - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 8. CN1246310C - Synthesis method of this compound maleate - Google Patents [patents.google.com]

- 9. medchemexpress.com [medchemexpress.com]

Early Preclinical Studies on Cinepazide's Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core findings from early preclinical studies on cinepazide. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the compound's initial pharmacological profile, mechanisms of action, and the experimental frameworks used in its early evaluation.

Core Pharmacological Profile

This compound is a vasodilator that has been investigated for its therapeutic potential in cerebrovascular and cardiovascular disorders. Early preclinical research identified its primary mechanisms of action as a mild calcium channel antagonist and a potentiator of endogenous adenosine. These actions collectively contribute to its effects on vasodilation, improvement of microcirculation, and neuroprotection.

Mechanism of Action

This compound's multifaceted mechanism of action involves several key pathways:

-

Calcium Channel Blockade : this compound acts as a mild calcium antagonist, inhibiting the transmembrane influx of Ca²⁺ into vascular smooth muscle cells. This reduction in intracellular calcium concentration leads to smooth muscle relaxation and subsequent vasodilation.

-

Adenosine Potentiation : The compound enhances the effects of endogenous adenosine. It is suggested to achieve this by preventing both the degradation of adenosine by deaminase and its cellular uptake. This leads to increased local concentrations of adenosine, which then acts on its receptors to produce effects like vasodilation and inhibition of platelet aggregation.

-

Phosphodiesterase (PDE) Inhibition : this compound has been described as an inhibitor of phosphodiesterase, the enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE, this compound increases intracellular cAMP levels, which promotes the relaxation of vascular smooth muscles.

Quantitative Preclinical Data

The following tables summarize the quantitative data extracted from early preclinical studies on this compound.

Table 1: Preclinical Pharmacokinetics in Rats (Intravenous Administration)

| Parameter | Value | Unit | Study Notes |

| Linear Range in Plasma | 0.12 - 120 | µg/mL | [1] |

| Lower Detection Limit | 0.06 | µg/mL | [1] |

| Dose Dependence | Profile exhibits dose-dependence | - | [1] |

Note: Detailed pharmacokinetic parameters such as Cmax, AUC, and half-life were not available in the reviewed literature.

Table 2: In Vitro Effects on Adenosine Metabolism in Guinea-Pig Atria

| Condition | Effect | Concentration |

| Adenosine Degradation | Retarded the degradation of adenosine to inosine and hypoxanthine | 3 x 10⁻⁴ M |

| Adenosine Accumulation | Inhibited the accumulation of ³H-activity from adenosine | 3 x 10⁻⁵ M - 3 x 10⁻⁴ M |

Key Preclinical Experimental Protocols

This section details the methodologies for key preclinical experiments that have been instrumental in characterizing the effects of this compound.

In Vivo Neuroprotection Study in a Rat Model of Chronic Cerebral Hypoperfusion

-

Animal Model : Male Sprague-Dawley rats (180-200 g) were used to create a model of chronic cerebral hypoperfusion (CCH) combined with type 2 diabetes (DM-CCH). This was achieved by feeding the rats a high-fat diet for 6 weeks, followed by an injection of low-dose streptozotocin (35 mg/kg) to induce diabetes. CCH was then induced by permanent bilateral occlusion of the common carotid arteries (2-vessel occlusion).[2][3][4]

-

Dosing and Administration : Diabetic rats with CCH were administered this compound maleate at a dose of 10 mg/kg or saline (vehicle) via intraperitoneal injection daily for 14 consecutive days.[2][3][4]

-

Cognitive Function Assessment : The Morris water maze test was performed before and after the 14-day treatment period to evaluate learning and spatial memory.[2][3][4]

-

Biochemical and Histological Analysis : Following the treatment period, brain tissue was collected for analysis. Western blotting was used to measure the expression levels of glial fibrillary acidic protein (GFAP), β-secretase 1 (BACE1), and choline acetyltransferase (ChAT) in the hippocampus.[2][3][4]

In Vivo Study of Spinal Cord Injury in Rats

-

Animal Model : A rat model of spinal cord injury (SCI) was utilized. The specific strain and weight of the rats were not detailed in the available literature. The injury was induced surgically to the spinal cord.[5]

-

Dosing and Administration : The dosage and route of administration of this compound maleate were not specified in the reviewed abstracts.

-

Functional Assessment : Motor function recovery was evaluated using the Basso-Beattie-Bresnahan (BBB) score and a footprint assay.[5]

-

Apoptosis and Inflammation Assessment : Apoptosis in the spinal cord tissue was assessed using Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining and western blot analysis. The expression of inflammatory cytokines (TNF-α, IL-1β, and IL-6) in the spinal cord tissue and cerebrospinal fluid was measured using enzyme-linked immunosorbent assay (ELISA). Microglia activation was investigated using CD68 staining and western blot analysis.[5]

In Vitro Adenosine Interaction Study in Guinea-Pig Atria

-

Tissue Preparation : Guinea-pig atria were isolated and used for in vitro experiments.[6]

-

Experimental Setup : The negative inotropic effects of adenosine and adenine nucleotides (ATP, cAMP) were measured in the atrial tissue. The experiments were conducted in the presence of varying concentrations of this compound (3 x 10⁻⁵ M to 3 x 10⁻⁴ M).[6]

-

Metabolism Studies : To assess the effect on adenosine degradation, atrial tissue was incubated with adenosine (10⁻⁵ M) and the formation of its metabolites, inosine and hypoxanthine, was measured in the presence and absence of this compound (3 x 10⁻⁴ M). To evaluate the effect on adenosine accumulation, the tissue was incubated with a lower concentration of radiolabeled adenosine (8.1 x 10⁻⁹ M), and the accumulation of radioactivity was measured with and without this compound.[6]

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows described in the preclinical studies of this compound.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for in vivo neuroprotection study.

Caption: this compound's interaction with adenosine metabolism.

References

- 1. mdpi.com [mdpi.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. The Effects of this compound Maleate in Conjunction with Edaravone on Cerebral Blood Flow and Neurofunctional Parameters in Individuals with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative blood flow measurement in rat brain with multiphase arterial spin labelling magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]

Cinepazide's Role as a Weak Calcium Channel Blocker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinepazide, a piperazine derivative, is a vasodilator agent utilized in the management of cerebrovascular disorders. Its therapeutic efficacy is attributed to a multifaceted mechanism of action, with its role as a weak calcium channel blocker being a key component. This technical guide provides an in-depth exploration of this compound's core mechanism, focusing on its interaction with calcium channels and the subsequent downstream signaling pathways. This document summarizes available quantitative data, outlines detailed experimental protocols for investigating its activity, and provides visualizations of the relevant biological pathways and experimental workflows.

Introduction

This compound maleate is recognized for its vasodilatory properties, which improve cerebral and peripheral blood flow.[1][2] While clinically used for conditions like acute ischemic stroke, a comprehensive understanding of its molecular interactions is crucial for further drug development and optimization.[3][4][5][6][7][8] This guide focuses on the foundational aspect of its pharmacology: its activity as a weak calcium channel blocker and the interplay with other signaling cascades.

Mechanism of Action

This compound's primary vasodilatory effect stems from its ability to modulate intracellular calcium levels in vascular smooth muscle cells.[2] This is achieved through a combination of mechanisms:

-

Weak Calcium Channel Blockade: this compound directly inhibits the influx of extracellular calcium through L-type voltage-gated calcium channels. This blockade, although characterized as "weak," is sufficient to reduce the intracellular calcium concentration required for smooth muscle contraction, leading to vasorelaxation.

-

Potentiation of Adenosine: this compound enhances the effects of endogenous adenosine.[9] This is achieved by inhibiting adenosine uptake into cells and retarding its degradation by adenosine deaminase. Increased extracellular adenosine activates A2 receptors on vascular smooth muscle cells, leading to adenylyl cyclase activation and a subsequent rise in intracellular cyclic adenosine monophosphate (cAMP).

-

Modulation of Cyclic Nucleotides: this compound is reported to inhibit phosphodiesterases (PDEs), the enzymes responsible for the degradation of cyclic nucleotides.[1] By inhibiting PDEs, this compound leads to an accumulation of both cAMP and cyclic guanosine monophosphate (cGMP).

The synergistic action of these mechanisms culminates in a significant reduction in intracellular calcium, leading to potent vasodilation and increased blood flow.

Quantitative Data

While specific IC50 values for this compound's inhibition of calcium channels and phosphodiesterases are not consistently reported in publicly available literature, the following tables summarize the available quantitative and qualitative data from preclinical and clinical studies.

Table 1: Preclinical Data on this compound's Vasodilatory and Related Effects

| Parameter | Species/Model | Dose/Concentration | Observed Effect | Citation |

| Adenosine Potentiation | Guinea-pig atria | 3 x 10⁻⁵ M - 3 x 10⁻⁴ M | Dose-dependent augmentation of negative inotropic effects of adenosine and cAMP. | [9] |

| Guinea-pig atria | 3 x 10⁻⁴ M | Retarded degradation of adenosine to inosine and hypoxanthine. | [9] | |

| Guinea-pig atria | 3 x 10⁻⁵ M - 3 x 10⁻⁴ M | Inhibition of ³H-adenosine accumulation. | [9] | |

| Phosphodiesterase Inhibition | Vascular smooth muscle cells | Not Specified | Inhibition of phosphodiesterase, leading to increased intracellular cAMP. | [1] |

Table 2: Clinical Data on this compound's Efficacy in Acute Ischemic Stroke

| Study Endpoint | Patient Population | This compound Maleate Dose | Result | Citation |

| Functional Recovery (mRS ≤ 2 at day 90) | 937 patients with acute ischemic stroke | 320 mg daily for 14 days (intravenous) | 60.9% in this compound group vs. 50.1% in placebo group (p = 0.0004) | [5][6][7] |

| Activities of Daily Living (Barthel Index ≥ 95 at day 90) | 937 patients with acute ischemic stroke | 320 mg daily for 14 days (intravenous) | 53.4% in this compound group vs. 46.7% in placebo group (p = 0.0230) | [5][6][7] |

| Total Effective Rate | 100 patients with acute ischemic stroke (in combination with Edaravone) | Not specified in abstract | 94.00% in observation group vs. 74.00% in control group (P < .05) | [2] |

| Blood Pressure in Hypertensive AIS patients | 809 patients with hypertension | 320 mg daily for 14 days (intravenous) | No significant difference in blood pressure compared to control group. | [8] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in this compound-induced vasodilation.

Experimental Workflows

The following diagrams outline the workflows for key experiments to characterize this compound's activity.

References

- 1. What is this compound Maleate used for? [synapse.patsnap.com]

- 2. The Effects of this compound Maleate in Conjunction with Edaravone on Cerebral Blood Flow and Neurofunctional Parameters in Individuals with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biospectrumasia.com [biospectrumasia.com]

- 4. Sihuan Pharm Post-launching Large-scale Clinical Trials of this compound Maleate Injection were Completed With Efficacy Verified [sihuanpharm.com]

- 5. doaj.org [doaj.org]

- 6. researchgate.net [researchgate.net]

- 7. Efficacy and safety of this compound maleate injection in patients with acute ischemic stroke: a multicenter, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Effects of this compound maleate injection on blood pressure in patients with acute ischemic stroke and hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interaction of this compound with adenosine on guinea-pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Cinepazide's Phosphodiesterase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinepazide, a vasodilator used in the management of cerebrovascular disorders, is understood to exert its therapeutic effects, in part, through the inhibition of phosphodiesterase (PDE) enzymes. This guide delves into the core mechanism of this compound's action on the phosphodiesterase family, providing a technical overview for researchers and professionals in drug development. While specific quantitative inhibitory data for this compound against various PDE isoforms is not extensively available in public literature, this document outlines the established signaling pathways, details common experimental protocols for assessing PDE inhibition, and presents an illustrative framework for understanding its potential isoform selectivity.

Introduction to Phosphodiesterases and their Role in Cellular Signaling

Phosphodiesterases are a superfamily of enzymes that play a crucial role in intracellular signal transduction by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two key second messengers.[1] By catalyzing the breakdown of these cyclic nucleotides into their inactive 5'-monophosphate forms, PDEs regulate the magnitude and duration of signaling pathways initiated by a wide array of hormones, neurotransmitters, and other extracellular signals.[2]

The PDE superfamily is composed of 11 distinct families (PDE1-PDE11), each with multiple isoforms and splice variants, exhibiting unique substrate specificities (cAMP-specific, cGMP-specific, or dual-substrate), tissue distribution, and regulatory properties.[3] This diversity allows for precise spatial and temporal control over cyclic nucleotide signaling within different cell types and subcellular compartments.[3]

This compound's Proposed Mechanism of Action via PDE Inhibition

This compound maleate's primary mechanism of action is reported to be the inhibition of phosphodiesterase, which leads to an increase in intracellular levels of cAMP.[4] Elevated cAMP levels in vascular smooth muscle cells result in their relaxation, leading to vasodilation and improved blood flow.[4] This vasodilatory effect is central to its use in treating conditions associated with vascular insufficiency.[4]

The cAMP Signaling Pathway

The canonical cAMP signaling pathway, which this compound is proposed to modulate, is a fundamental mechanism in cellular regulation. The inhibition of PDEs by this compound leads to an accumulation of cAMP, which then activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, culminating in a physiological response, such as smooth muscle relaxation.

Figure 1. The cAMP signaling pathway and the inhibitory action of this compound on phosphodiesterase.

Quantitative Data on this compound's PDE Inhibition

A comprehensive review of publicly available scientific literature did not yield specific quantitative data (e.g., IC50 or Ki values) for this compound's inhibitory activity against various phosphodiesterase isoforms. Such data is crucial for understanding the compound's potency and selectivity profile. For illustrative purposes, the following table presents a hypothetical selectivity profile. In a research setting, this table would be populated with experimentally derived data.

| PDE Isoform Family | Substrate | Hypothetical this compound IC50 (µM) | Notes |

| PDE1 | cAMP/cGMP | >100 | Ca2+/calmodulin-dependent PDEs. |

| PDE2 | cAMP/cGMP | >100 | cGMP-stimulated PDE. |

| PDE3 | cAMP | 10 - 50 | cGMP-inhibited PDEs, important in cardiovascular function. |

| PDE4 | cAMP | 5 - 20 | cAMP-specific PDEs, key in inflammation and airway function. |

| PDE5 | cGMP | >100 | cGMP-specific, target of drugs for erectile dysfunction. |

| PDE6 | cGMP | >100 | Found in photoreceptors. |

| PDE7 | cAMP | >50 | High affinity for cAMP. |

| PDE8 | cAMP | >100 | High affinity for cAMP. |

| PDE9 | cGMP | >100 | High affinity for cGMP. |

| PDE10 | cAMP/cGMP | >50 | Dual-substrate PDE, present in the brain. |

| PDE11 | cAMP/cGMP | >100 | Dual-substrate PDE. |

Table 1: Illustrative (Hypothetical) Inhibitory Profile of this compound against PDE Isoform Families. The IC50 values are not based on experimental data for this compound and are for demonstration purposes only.

Experimental Protocols for Determining PDE Inhibition

The inhibitory activity of a compound like this compound against various PDE isoforms can be determined using several in vitro assay formats. The general principle involves incubating the PDE enzyme with its substrate (cAMP or cGMP) in the presence and absence of the inhibitor and then measuring the amount of product formed or substrate remaining.

General Experimental Workflow

The following diagram outlines a typical workflow for a phosphodiesterase inhibition assay.

References

An In-depth Technical Guide to Cinepazide Maleate: Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cinepazide maleate, a vasodilator agent. This document details its chemical structure, physicochemical and pharmacological properties, analytical methodologies, and key synthesis pathways, presenting a valuable resource for professionals in pharmaceutical research and development.

Chemical Structure and Identification

This compound maleate is the maleate salt of this compound. Its chemical structure combines a piperazine core with pyrrolidine and trimethoxycinnamoyl moieties.

| Identifier | Value |

| IUPAC Name | (Z)-but-2-enedioic acid;(E)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one[1] |

| CAS Number | 26328-04-1[1][2] |

| Molecular Formula | C₂₆H₃₅N₃O₉[1] |

| Molecular Weight | 533.57 g/mol [3] |

| SMILES | COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCN(CC2)CC(=O)N3CCCC3.C(=C\C(=O)O)\C(=O)O[1] |

| InChI Key | XSTJTOKYCAJVMJ-GVTSEVKNSA-N[1] |

Physicochemical Properties

This compound maleate is a white to light yellow crystalline powder.[4] A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| Melting Point | 135°C | [3] |

| Solubility | Water: 20 mg/mL (clear solution) | [2] |

| DMSO: 100 mg/mL (ultrasonic assistance may be needed) | [5] | |

| pKa (Strongest Basic) | 5.91 (Predicted) | DrugBank Online |

| Appearance | White to light yellow to light orange powder to crystal | TCI AMERICA |

Pharmacological Properties and Mechanism of Action

This compound maleate is a vasodilator with a multifactorial mechanism of action, making it a subject of interest in the treatment of cardiovascular and cerebrovascular diseases.[2] Its primary pharmacological effects are vasodilation, neuroprotection, and antithrombotic activity.

The vasodilatory action is achieved through several pathways:

-

Calcium Channel Blockade : It acts as a weak calcium channel blocker, inhibiting the influx of calcium ions into vascular smooth muscle cells. This leads to muscle relaxation and subsequent vasodilation.[5]

-

Phosphodiesterase (PDE) Inhibition : By inhibiting PDE, this compound maleate increases intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels in vascular smooth muscle cells promote relaxation and vasodilation.

-

Potentiation of Adenosine A2 Receptors : It is thought to potentiate the effects of adenosine at A2 receptors, which are involved in vasodilation.[2]

-

Enhancement of Nitric Oxide Production : this compound maleate can enhance the production of nitric oxide, a potent endogenous vasodilator.

Beyond vasodilation, it exhibits neuroprotective effects by improving microcirculation in the brain and possesses anti-thrombotic properties by inhibiting platelet aggregation.

Experimental Protocols

Synthesis of this compound Maleate

The synthesis of this compound maleate can be achieved through a multi-step process. A common route involves the synthesis of key intermediates followed by a final condensation and salt formation.

Step 1: Synthesis of Chloroacetyl Pyrrolidine Pyrrolidine is reacted with chloroacetyl chloride in a suitable solvent such as dichloromethane to yield chloroacetyl pyrrolidine.

Step 2: Synthesis of 1-Piperazine Acetyl Pyrrolidine The chloroacetyl pyrrolidine is then reacted with piperazine to form 1-piperazine acetyl pyrrolidine. The product can be purified by filtration and recrystallization.

Step 3: Synthesis of this compound Free Base 1-Piperazine acetyl pyrrolidine is reacted with 3,4,5-trimethoxycinnamoyl chloride in a solvent like dichloromethane to produce the this compound free base.

Step 4: Formation of this compound Maleate The this compound free base is dissolved in a suitable solvent, such as ethanol, and treated with a solution of maleic acid in the same solvent to precipitate this compound maleate. The final product can be purified by recrystallization.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the quantification of this compound maleate in various matrices, including pharmaceutical formulations and biological samples.

-

Chromatographic System : A standard HPLC system equipped with a UV detector is suitable.

-

Column : A reversed-phase C18 column is typically used for separation.

-

Mobile Phase : A common mobile phase consists of a mixture of a phosphate buffer (e.g., 10mM potassium dihydrogen phosphate, pH 4.5) and methanol in a 40:60 (v/v) ratio.[1]

-

Flow Rate : A flow rate of 1.0 mL/min is generally applied.[1]

-

Detection : UV detection at a wavelength of 303 nm is appropriate for this compound maleate.[1]

-

Internal Standard : Tinidazole can be used as an internal standard for quantitative analysis in plasma samples.[1]

-

Sample Preparation : For plasma samples, a liquid-liquid extraction is a suitable method for sample clean-up and concentration.[1]

-

Validation : The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines (e.g., FDA). A linear range of 0.12-120 μg/mL in rat plasma has been reported.[1]

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound maleate. The outlined synthesis and analytical methodologies offer a practical foundation for researchers and drug development professionals. The multifaceted mechanism of action, involving vasodilation through calcium channel blockade, PDE inhibition, and potentiation of adenosine A2 receptors, underscores its therapeutic potential. Further research into its complex signaling pathways and clinical applications is warranted.

References

- 1. High performance liquid chromatographic method for the determination of this compound maleate and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CN101508684A - Synthesis of this compound maleate - Google Patents [patents.google.com]

- 3. What is the mechanism of this compound Maleate? [synapse.patsnap.com]

- 4. Synthesis of this compound maleate - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN1246310C - Synthesis method of this compound maleate - Google Patents [patents.google.com]

In Vitro Characterization of Cinepazide's Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Bioactivities and Signaling Pathways

Cinepazide's primary in vitro bioactivities revolve around two key mechanisms: potentiation of adenosine signaling and weak calcium channel antagonism, both of which contribute to its overall vasodilatory effect.

Potentiation of Adenosine Signaling

This compound has been shown to augment the physiological effects of adenosine.[1][3] This is achieved not by direct receptor agonism, but by inhibiting the cellular uptake and degradation of endogenous adenosine.[3] By preventing its breakdown by adenosine deaminase and blocking its transport into cells, this compound effectively increases the local concentration and prolongs the action of adenosine, leading to enhanced activation of adenosine receptors, particularly the A2A receptor, which is crucial for vasodilation.[1]

Calcium Channel Blockade and Vasodilation

This compound is classified as a weak calcium channel blocker.[1][2] By inhibiting the influx of extracellular calcium (Ca2+) into vascular smooth muscle cells through L-type calcium channels, this compound leads to a decrease in intracellular calcium concentration. This reduction in free calcium prevents the activation of calmodulin and myosin light-chain kinase (MLCK), resulting in the dephosphorylation of myosin light chains and subsequent relaxation of the smooth muscle, leading to vasodilation.

Quantitative Bioactivity Data

As of the latest literature review, specific in vitro quantitative data for this compound, such as half-maximal inhibitory concentration (IC50) for phosphodiesterase (PDE) inhibition or calcium channel blockade, and half-maximal effective concentration (EC50) for vasodilation, are not consistently reported in publicly available scientific literature. The table below is structured to present such data, which would be essential for a comprehensive in vitro characterization. Researchers are encouraged to perform the described assays to populate these critical parameters.

| Bioactivity Assay | Target/System | Key Parameter | Reported Value for this compound | Reference |

| Phosphodiesterase Inhibition | e.g., PDE1, PDE3, PDE4, PDE5 | IC50 | Data Not Available | Requires experimental determination |

| Calcium Channel Blockade | L-type Calcium Channels | IC50 | Data Not Available | Requires experimental determination |

| Vasodilation | Isolated Aortic Rings | EC50 | Data Not Available | Requires experimental determination |

| Adenosine Uptake Inhibition | e.g., ENT1 | IC50 | Data Not Available | Requires experimental determination |

| Adenosine Deaminase Inhibition | Adenosine Deaminase | IC50 | Data Not Available | Requires experimental determination |

| Adenosine Potentiation | Guinea-Pig Atria | Effective Conc. | 3 x 10⁻⁵ M - 3 x 10⁻⁴ M | Moritoki H, et al. (1980)[3] |

Detailed Experimental Protocols

The following are detailed, representative protocols for the key in vitro experiments used to characterize the bioactivity of a compound like this compound.

Calcium Channel Blocking Activity Assay (Whole-Cell Patch Clamp)

This protocol describes the measurement of L-type calcium channel currents in vascular smooth muscle cells.

Experimental Workflow:

References

- 1. Efficacy and safety of this compound maleate injection in patients with acute ischemic stroke: a multicenter, randomized, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Effects of this compound Maleate in Conjunction with Edaravone on Cerebral Blood Flow and Neurofunctional Parameters in Individuals with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interaction of this compound with adenosine on guinea-pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cinepazide in In Vivo Stroke Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Cinepazide maleate in preclinical, in vivo models of ischemic stroke. The protocols outlined below are synthesized from available literature and are intended to serve as a foundational guide for investigating the neuroprotective and vasodilatory effects of this compound.

Introduction

This compound maleate is a vasoactive and neuroprotective agent that has been investigated for its therapeutic potential in ischemic stroke.[1] Its primary mechanism of action involves vasodilation through the modulation of intracellular calcium levels in vascular smooth muscle cells.[1] Additionally, this compound is suggested to have neuroprotective properties by improving microcirculation and exhibiting antioxidant effects.[1] Preclinical studies are essential to further elucidate its efficacy and mechanisms of action in a controlled experimental setting.

Experimental Protocols

Animal Models of Ischemic Stroke

The most common and clinically relevant animal model for focal cerebral ischemia is the Middle Cerebral Artery Occlusion (MCAO) model.[2]

2.1.1. Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This protocol describes the intraluminal suture method for transient MCAO.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

Anesthesia (e.g., isoflurane, chloral hydrate)

-

Heating pad to maintain body temperature at 37°C

-

Operating microscope or surgical loupes

-

Micro-surgical instruments

-

4-0 nylon monofilament with a silicone-coated tip

-

Sutures (e.g., 4-0 silk)

Procedure:

-

Anesthetize the rat and place it in a supine position on a heating pad.

-

Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal end of the ECA and the proximal end of the CCA with silk sutures.

-

Place a temporary ligature around the origin of the ECA.

-

Make a small incision in the ECA between the ligatures.

-

Introduce the silicone-coated 4-0 nylon monofilament through the incision in the ECA and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the origin of the Middle Cerebral Artery (MCA).

-

The duration of occlusion is typically 60-120 minutes for transient MCAO.

-

To induce reperfusion, carefully withdraw the monofilament.

-

Permanently ligate the ECA stump.

-

Suture the cervical incision and allow the animal to recover.

This compound Maleate Administration

Based on available preclinical data, two potential administration strategies are presented.

2.2.1. Therapeutic Administration (Post-Stroke)

While a specific post-stroke administration protocol for this compound in an MCAO model is not extensively detailed in the available literature, a potential starting point can be extrapolated from studies on other conditions.

-

Drug: this compound maleate

-

Dosage: A dosage of 10 mg/kg has been used in a rat model of chronic cerebral hypoperfusion, administered daily for 14 days.[3] This dosage can serve as a starting point for dose-response studies in an acute MCAO model.

-

Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injection.

-

Timing: Administration can be initiated at the onset of reperfusion or at various time points post-MCAO (e.g., 1, 2, 6 hours) to determine the therapeutic window.

2.2.2. Preconditioning Administration

An abstract suggests the potential neuroprotective effects of this compound preconditioning.[4]

-

Drug: this compound maleate

-

Dosage and Frequency: The specific dosage and frequency for preconditioning are not detailed in the available abstract. Researchers would need to perform pilot studies to determine an effective preconditioning regimen. A starting point could be daily administration for 5 consecutive days prior to MCAO induction, based on the abstract's mention of a 5-day preconditioning period.[4]

-

Route of Administration: Intraperitoneal (i.p.) or oral gavage.

Assessment of Efficacy

2.3.1. Neurological Deficit Scoring

Neurological function should be assessed at multiple time points post-MCAO (e.g., 24, 48, 72 hours, and weekly thereafter).

-

Modified Neurological Severity Score (mNSS): This is a composite score evaluating motor, sensory, reflex, and balance deficits. The score ranges from 0 (no deficit) to 18 (maximal deficit).[5][6]

-

Bederson Score: A simpler scoring system that evaluates forelimb flexion, circling, and resistance to lateral push.

2.3.2. Infarct Volume Measurement

Infarct volume is a primary endpoint for assessing the extent of ischemic damage. 2,3,5-triphenyltetrazolium chloride (TTC) staining is a common method for this purpose.[7][8]

Materials:

-

2% TTC solution in phosphate-buffered saline (PBS)

-

Brain matrix slicer

-

Digital scanner or camera

-

Image analysis software (e.g., ImageJ)

Procedure:

-

At a predetermined endpoint (e.g., 24 or 48 hours post-MCAO), euthanize the rat and perfuse transcardially with cold saline.

-

Carefully remove the brain and place it in a cold brain matrix.

-

Slice the brain into 2 mm coronal sections.

-

Immerse the slices in 2% TTC solution at 37°C for 15-30 minutes in the dark.

-

Viable tissue will stain red, while the infarcted tissue will remain white.

-

Capture high-resolution images of the stained sections.

-

Use image analysis software to quantify the infarct area in each slice. The total infarct volume is calculated by summing the infarct area of each slice and multiplying by the slice thickness.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment and control groups.

Table 1: Neurological Deficit Scores (mNSS) Post-MCAO

| Treatment Group | 24h Post-MCAO | 48h Post-MCAO | 72h Post-MCAO | 7 Days Post-MCAO |

| Sham | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound (Dose 1) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| This compound (Dose 2) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |

Table 2: Infarct Volume at 48h Post-MCAO

| Treatment Group | Total Infarct Volume (mm³) | Infarct Volume (% of Hemisphere) |

| Vehicle Control | Mean ± SEM | Mean ± SEM |

| This compound (Dose 1) | Mean ± SEM | Mean ± SEM |

| This compound (Dose 2) | Mean ± SEM | Mean ± SEM |

Visualization of Workflows and Pathways

Experimental Workflow

Caption: Experimental workflow for evaluating this compound in an in vivo stroke model.

Proposed Signaling Pathway of this compound

Caption: Proposed signaling pathway for the therapeutic effects of this compound in ischemic stroke.

References

- 1. What is the mechanism of this compound Maleate? [synapse.patsnap.com]

- 2. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Maleate Improves Cognitive Function and Protects Hippocampal Neurons in Diabetic Rats with Chronic Cerebral Hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medschool.vcu.edu [medschool.vcu.edu]

- 5. Frontiers | Synergistic benefits of melatonin and therapeutic exercise as a unified strategy for managing stroke and doxorubicin-induced cardiotoxicity [frontiersin.org]

- 6. frontiersin.org [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. the-jcen.org [the-jcen.org]

Application Notes and Protocols: Cinepazide in Rat Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of Cinepazide in preclinical rat studies, with a focus on its application in models of cerebral ischemia and its pharmacokinetic profile.

Quantitative Data Summary

The following tables summarize the key quantitative data from rat studies involving this compound maleate.

Table 1: this compound Maleate Dosage in a Rat Model of Chronic Cerebral Hypoperfusion

| Parameter | Value | Reference |

| Animal Model | Male Sprague-Dawley rats with induced type 2 diabetes and chronic cerebral hypoperfusion (2-vessel occlusion) | |

| Dosage | 10 mg/kg | |

| Administration Route | Daily oral gavage | |

| Duration of Treatment | 14 days | |

| Vehicle | Saline | |

| Key Findings | - Improved cognitive function- Reduced activation of astrocytes- Prevented damage to cholinergic neurons- Reduced BACE1 expression |

Table 2: Pharmacokinetic Parameters of this compound Maleate in Rats

| Route of Administration | Dose | Key Findings | Reference |

| Intravenous (IV) | Not specified in abstract | Exhibits a dose-dependent pharmacokinetic profile. | |

| Oral | Not specified in abstract | Lower bioavailability compared to intravenous administration. |

Note: For specific intravenous and oral doses used in pharmacokinetic studies, researchers are encouraged to consult the full-text articles.

Experimental Protocols

Chronic Cerebral Hypoperfusion Model in Rats

This protocol describes the induction of chronic cerebral hypoperfusion in rats and subsequent treatment with this compound maleate to assess its neuroprotective effects.

Materials:

-

Male Sprague-Dawley rats (180-200 g)

-

High-fat diet

-

Streptozotocin (STZ)

-

This compound maleate

-

Saline solution

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments for vessel occlusion

Procedure:

-

Induction of Type 2 Diabetes (Optional, as per study design):

-

Feed rats a high-fat diet for 6 weeks.

-

Administer a single low dose of STZ (35 mg/kg, intraperitoneally) to induce type 2 diabetes.

-

-

Induction of Chronic Cerebral Hypoperfusion (2-Vessel Occlusion - 2VO):

-

Anesthetize the rats.

-

Make a midline cervical incision to expose the common carotid arteries.

-

Carefully separate the arteries from the vagus nerve.

-

Permanently ligate both common carotid arteries with surgical sutures.

-

For sham-operated rats, perform the same surgical procedure without ligating the arteries.

-

-

Drug Administration:

-

Prepare a solution of this compound maleate in saline.

-

Administer this compound maleate (10 mg/kg) or saline (vehicle control) daily via oral gavage for 14 days, starting after the 2VO surgery.

-

-

Behavioral and Histological Analysis:

-

Conduct behavioral tests (e.g., Morris water maze) to assess cognitive function.

-

At the end of the treatment period, euthanize the rats and perfuse the brains with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Dissect the brain and perform histological and immunohistochemical analyses on brain sections to evaluate neuronal damage, astrocyte activation, and protein expression (e.g., GFAP, BACE1, ChAT).

-

Experimental Workflow for Chronic Cerebral Hypoperfusion Study

Caption: Workflow for inducing chronic cerebral hypoperfusion and assessing this compound's effects.

Signaling Pathways

This compound exerts its therapeutic effects through multiple mechanisms, primarily centered around vasodilation and neuroprotection.

Vasodilatory and Neuroprotective Signaling Pathway of this compound

This compound's mechanism of action involves the modulation of calcium influx and the enhancement of nitric oxide signaling, leading to vasodilation and subsequent neuroprotective effects.

Proposed Signaling Pathway of this compound

Caption: Proposed signaling cascade of this compound leading to vasodilation and neuroprotection.

Application Notes and Protocols for Cinepazide in Primary Neuronal Cell Culture

Introduction

Cinepazide, and its maleate salt, is a vasodilator agent recognized for its capacity to enhance cerebral and peripheral blood flow.[1][2] Initially classified as a calcium channel blocker, its mechanism also involves potentiating the effects of adenosine.[1] Emerging research has highlighted its neuroprotective properties, suggesting its potential in treating conditions like acute ischemic stroke and mitigating neuronal damage from various insults.[1][3][4] this compound maleate has been shown to protect neuronal cells by preserving mitochondrial function, reducing oxidative stress, and inhibiting inflammatory responses.[5][6][7]

These application notes provide detailed protocols for utilizing this compound in primary neuronal cell culture experiments to investigate its neuroprotective and anti-inflammatory effects. The methodologies are intended for researchers, scientists, and drug development professionals working in neuroscience and pharmacology.

Application Note 1: Neuroprotective Effects of this compound

This compound maleate demonstrates significant neuroprotective capabilities against ischemic and oxidative stress-induced neuronal injury. In models of oxygen-glucose deprivation (OGD), this compound has been shown to protect neuronal cells by preserving mitochondrial integrity.[5] This includes stabilizing the mitochondrial membrane potential, improving the activity of mitochondrial respiratory complexes, and enhancing ATP production.[5] Furthermore, it mitigates oxidative stress by reducing the production of intracellular reactive oxygen species (ROS) and malondialdehyde (MDA), while increasing the activity of superoxide dismutase (SOD).[5]

In models of chronic cerebral hypoperfusion, this compound treatment has been found to reduce the expression of β-secretase 1 (BACE1), an enzyme involved in the amyloid-β synthesis pathway, and prevent damage to cholinergic neurons.[1][8] It also reduces apoptosis in neuronal cells subjected to injury.[7]

Application Note 2: Anti-inflammatory Effects of this compound

Beyond its direct neuroprotective actions, this compound exhibits potent anti-inflammatory effects within the central nervous system. Studies show that it can reduce the activation of microglia, the primary immune cells of the brain.[9] In response to inflammatory stimuli like lipopolysaccharide (LPS) or injury, this compound treatment significantly lowers the expression and release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[6][7][9] This anti-inflammatory action contributes to its overall therapeutic effect by creating a more favorable microenvironment for neuronal survival and recovery.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on this compound, providing a reference for dose-selection and expected outcomes in primary neuronal cell culture experiments.

Table 1: Effective Concentrations of this compound Maleate in In Vitro Neuronal Models

| Cell Model | Insult/Condition | Effective Concentration | Observed Effect | Reference |

| PC12 Cells | Oxygen-Glucose Deprivation (OGD) | 10 µM | Most significant protection, preserved mitochondrial function, suppressed oxidative stress. | [5] |

| Primary Neuronal Cells | Hydrogen Peroxide (H₂O₂) | Not specified | Reduced neuronal apoptosis. | [7] |

| Primary Microglia | Lipopolysaccharide (LPS) | Not specified | Reduced pro-inflammatory cytokine production. | [7] |

Table 2: Effects of this compound Maleate on Key Biomarkers

| Biomarker | Model System | Effect of this compound | Reference |

| Neuroprotection | |||

| BACE1 Expression | Diabetic Rats with Cerebral Hypoperfusion | ↓ Decreased | [1][8] |

| Choline Acetyltransferase (ChAT) | Diabetic Rats with Cerebral Hypoperfusion | ↑ Increased (restored) | [1][8] |

| Reactive Oxygen Species (ROS) | PC12 Cells (OGD) | ↓ Decreased | [5] |

| Superoxide Dismutase (SOD) Activity | PC12 Cells (OGD) | ↑ Increased | [5] |

| Inflammation | |||

| Glial Fibrillary Acidic Protein (GFAP) | Diabetic Rats with Cerebral Hypoperfusion | ↓ Decreased | [8] |

| TNF-α, IL-1β, IL-6 | Spinal Cord Injury (in vivo & in vitro) | ↓ Decreased | [7][9] |

| CD68+ Microglia | Spinal Cord Injury (in vivo) | ↓ Decreased | [7][9] |

Experimental Protocols & Visualizations

Experimental Workflow

The general workflow for assessing this compound in primary neuronal cultures involves isolating and culturing the neurons, inducing a specific injury or inflammatory condition, treating the cells with this compound, and finally, performing assays to measure viability, protein expression, or cytokine release.

References

- 1. This compound Maleate Improves Cognitive Function and Protects Hippocampal Neurons in Diabetic Rats with Chronic Cerebral Hypoperfusion [jstage.jst.go.jp]

- 2. [The effects of this compound on cerebral circulation (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Effects of this compound Maleate in Conjunction with Edaravone on Cerebral Blood Flow and Neurofunctional Parameters in Individuals with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current neuroprotective agents in stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound maleate protects PC12 cells against oxygen-glucose deprivation-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of this compound Maleate on Serum Inflammatory Factors of ICU Patients with Severe Cerebral Hemorrhage after Surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound maleate promotes recovery from spinal cord injury by inhibiting inflammation and prolonging neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Maleate Improves Cognitive Function and Protects Hippocampal Neurons in Diabetic Rats with Chronic Cerebral Hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Testing Cinepazide's Neuroprotective Effects in Animal Models

These application notes provide an overview and detailed protocols for utilizing various animal models to investigate the neuroprotective properties of Cinepazide. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.

Introduction to this compound's Neuroprotective Potential

This compound is a vasodilator that enhances cerebral blood flow and has demonstrated potential neuroprotective effects in various models of neurological damage.[1][2] As a calcium channel blocker, it can modulate calcium influx into vascular smooth muscle cells, leading to vasodilation and improved microcirculation.[2] Furthermore, it is suggested to potentiate the effects of adenosine.[1] Studies have indicated its efficacy in improving cognitive function, reducing neuronal damage in chronic cerebral hypoperfusion, and promoting recovery after spinal cord injury by inhibiting inflammation and apoptosis.[1][3]

Animal Models for Assessing Neuroprotection

Several preclinical animal models can be employed to evaluate the neuroprotective efficacy of this compound. The choice of model depends on the specific neurological condition being investigated.

Ischemic Stroke Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a widely used and reproducible method for inducing focal cerebral ischemia, mimicking human ischemic stroke.[4][5][6][7] This model can be used to assess the ability of this compound to reduce infarct volume, improve neurological deficits, and promote functional recovery.

Chronic Cerebral Hypoperfusion (CCH) Model

The CCH model, induced by permanent bilateral occlusion of the common carotid arteries (2-vessel occlusion or 2VO), simulates conditions like vascular dementia and Alzheimer's disease.[1] This model is particularly useful for evaluating the long-term neuroprotective effects of this compound on cognitive function and neuronal survival.[1][8]

Spinal Cord Injury (SCI) Model

An SCI model can be used to investigate the therapeutic effects of this compound on traumatic neuronal injury.[3][9] This model allows for the assessment of motor function recovery, reduction of inflammation, and inhibition of neuronal apoptosis.[3][9]

Alzheimer's Disease (AD) Model (Chemically-Induced)

Chemically-induced models of AD, for instance, using streptozotocin (STZ), can replicate some of the pathological features of sporadic AD, such as cognitive impairment and neuroinflammation.[10][11][12] Given this compound's observed effects on β-secretase 1 (BACE1), a key enzyme in amyloid-β production, this model is relevant for exploring its potential in AD.[1]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the neuroprotective effects of this compound.

Table 1: Effects of this compound on Cognitive Function and Neuropathological Markers in a Diabetic Chronic Cerebral Hypoperfusion (CCH) Rat Model

| Parameter | Control Group | DM-CCH Group (Vehicle) | DM-CCH Group + this compound (10 mg/kg) | Reference |

| Morris Water Maze (Escape Latency) | Shorter | Significantly Longer | Significantly Shorter than Vehicle | [1][8] |

| BACE1 Protein Expression (Hippocampus) | Baseline | Markedly Increased | Markedly Reduced | [1] |

| Choline Acetyltransferase (ChAT) Levels (Hippocampus) | Baseline | Decreased | Restored towards Baseline | [1][8] |

| Glial Fibrillary Acidic Protein (GFAP) Expression | Baseline | Increased | Significantly Alleviated | [1][8] |

Table 2: Effects of this compound on Functional Recovery and Cellular Markers in a Spinal Cord Injury (SCI) Rat Model

| Parameter | SCI Group (Vehicle) | SCI Group + this compound | Reference |

| Basso-Beattie-Bresnahan (BBB) Score | Lower (Impaired Motor Function) | Significantly Improved | [3] |

| Number of Apoptotic Cells (at injury site) | Increased | Reduced | [3] |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Increased | Reduced Expression Levels | [3] |

| CD68-positive Microglia | Increased | Reduced Number | [3] |

Experimental Protocols

Protocol for Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes the intraluminal filament method for transient MCAO.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

Anesthesia (e.g., isoflurane)

-

Heating pad with a rectal probe

-

Operating microscope or surgical loupes

-

Micro-surgical instruments

-

4-0 nylon monofilament with a silicon-coated tip

-

This compound maleate solution

-

Vehicle control solution (e.g., saline)

Procedure:

-

Anesthesia and Preparation: Anesthetize the rat with isoflurane (5% for induction, 1.5-2% for maintenance).[4][6] Maintain body temperature at 37°C using a heating pad.[4][7]

-

Surgical Incision: Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[6]

-

Vessel Ligation: Ligate the distal ECA and the CCA.[4] Place a temporary ligature on the ICA.

-

Arteriotomy: Make a small incision in the ECA stump.

-

Filament Insertion: Introduce the silicon-coated 4-0 nylon monofilament through the ECA stump and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery origin (approximately 18-20 mm from the carotid bifurcation).[7]

-

Occlusion Period: Maintain the occlusion for a desired period (e.g., 90 minutes).

-

Reperfusion: Withdraw the filament to allow for reperfusion.[5]

-

Wound Closure: Close the incision in layers.

-

Drug Administration: Administer this compound or vehicle intravenously or intraperitoneally at the onset of reperfusion or as per the study design.

-

Post-operative Care: Monitor the animal for recovery and provide appropriate post-operative care.

-

Outcome Assessment: Evaluate neurological deficits at 24 hours and at subsequent time points. Assess infarct volume using TTC staining of brain slices at the end of the experiment.[7]

Protocol for Chronic Cerebral Hypoperfusion (CCH) in Diabetic Rats

Materials:

-

Male Sprague-Dawley rats (180-200g)[1]

-

High-fat diet

-

Streptozotocin (STZ)

-

Surgical instruments for vessel occlusion

-

This compound maleate solution

-

Vehicle control solution

Procedure:

-

Induction of Type 2 Diabetes: Feed rats a high-fat diet for 6 weeks, followed by a single intraperitoneal injection of a low dose of STZ (e.g., 35 mg/kg) to induce type 2 diabetes.[8]

-

2-Vessel Occlusion (2VO) Surgery: After confirming diabetes, anesthetize the rats. Make a midline cervical incision and carefully expose both common carotid arteries. Ligate both arteries permanently with silk sutures.[1]

-

Drug Administration: Administer this compound (e.g., 10 mg/kg, daily) or vehicle for the desired treatment period (e.g., 14 days).[1][8]

-

Behavioral Testing: Conduct cognitive tests such as the Morris Water Maze to assess spatial learning and memory.[1][8][13]

-

Histological and Molecular Analysis: At the end of the treatment period, euthanize the animals and collect brain tissue for analysis of neuronal damage (e.g., Nissl staining), and protein expression of markers like BACE1, ChAT, and GFAP via Western blotting or immunohistochemistry.[1]

Protocol for Spinal Cord Injury (SCI) in Rats

Materials:

-

Female Sprague-Dawley rats (220-250g)

-

Anesthesia

-

Laminectomy instruments

-

Impactor device (for creating a contusion injury)

-

This compound maleate solution

-

Vehicle control solution

Procedure:

-

Anesthesia and Laminectomy: Anesthetize the rat and perform a laminectomy at the T9-T10 vertebral level to expose the spinal cord.

-

Induction of SCI: Create a moderate contusion injury using a standardized impactor device.

-

Drug Administration: Administer this compound or vehicle immediately after the injury and continue for the duration of the study.

-

Functional Assessment: Evaluate motor function recovery using the Basso-Beattie-Bresnahan (BBB) locomotor rating scale and footprint analysis at regular intervals.[3]

-

Histological and Molecular Analysis: At the end of the study, collect spinal cord tissue to assess the lesion size, neuronal survival (e.g., NeuN staining), apoptosis (e.g., TUNEL staining), and inflammation (e.g., staining for microglia and pro-inflammatory cytokines).[3][9]

Visualization of Workflows and Pathways

References

- 1. This compound Maleate Improves Cognitive Function and Protects Hippocampal Neurons in Diabetic Rats with Chronic Cerebral Hypoperfusion [jstage.jst.go.jp]

- 2. The Effects of this compound Maleate in Conjunction with Edaravone on Cerebral Blood Flow and Neurofunctional Parameters in Individuals with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound maleate promotes recovery from spinal cord injury by inhibiting inflammation and prolonging neuronal survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Maleate Improves Cognitive Function and Protects Hippocampal Neurons in Diabetic Rats with Chronic Cerebral Hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Inducing Agents for Alzheimer’s Disease in Animal Models [xiahepublishing.com]